molecular formula C21H43N7O16S B13414923 N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid

N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid

Cat. No.: B13414923
M. Wt: 681.7 g/mol
InChI Key: GSPKOIJAMLDYCY-QXQFOYBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections. The compound works by binding to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately causing bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrostreptomycin sulfate is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods

In industrial settings, dihydrostreptomycin sulfate is produced by fermenting Streptomyces griseus, followed by extraction and purification. The fermentation broth is treated with various solvents to isolate the antibiotic, which is then subjected to hydrogenation to produce dihydrostreptomycin. The final product is crystallized as the sulfate salt .

Chemical Reactions Analysis

Types of Reactions

Dihydrostreptomycin sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: As mentioned, dihydrostreptomycin is produced by the reduction of streptomycin.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of streptomycin to dihydrostreptomycin.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of dihydrostreptomycin, which may have different pharmacological properties .

Scientific Research Applications

Dihydrostreptomycin sulfate has a wide range of applications in scientific research:

Mechanism of Action

Dihydrostreptomycin sulfate exerts its effects by binding to the S12 protein of the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex between the messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The disruption of protein synthesis ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Streptomycin: The parent compound from which dihydrostreptomycin is derived. Both have similar antibacterial activity, but dihydrostreptomycin has a higher risk of ototoxicity.

    Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different toxicity profiles.

    Neomycin: Similar in structure and function but primarily used topically due to its toxicity when administered systemically.

Uniqueness

Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein of the 30S ribosomal subunit, which distinguishes it from other aminoglycosides. Its reduced form, compared to streptomycin, also contributes to its distinct pharmacological properties .

Properties

Molecular Formula

C21H43N7O16S

Molecular Weight

681.7 g/mol

IUPAC Name

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

InChI

InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;/m0./s1

InChI Key

GSPKOIJAMLDYCY-QXQFOYBSSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O

Origin of Product

United States

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